molecular formula C20H16N4O2 B2407541 1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251675-23-6

1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2407541
CAS No.: 1251675-23-6
M. Wt: 344.374
InChI Key: KYBUUWUNDKUWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the phenyl and chlorophenyl groups. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of “N-(2-chlorophenyl)-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea” lies in its specific structural features, such as the presence of the chlorophenyl group and the morpholinylcarbonyl moiety, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-5-3-7-15(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBUUWUNDKUWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.